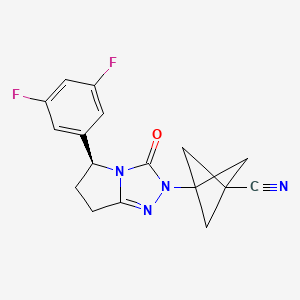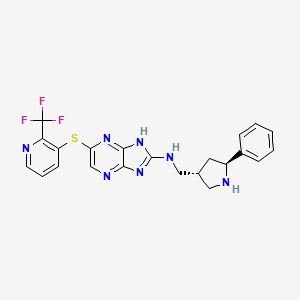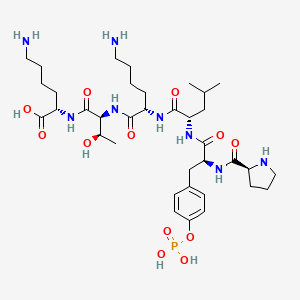
Antifungal agent 78
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antifungal agent 78, also known as compound 25am, is a potent antifungal compound that has shown significant activity against Fusarium graminearum with an EC50 of 13.46 μM . This compound is part of a broader class of antifungal agents that are being developed to combat fungal infections, which have become a major public health concern due to increasing resistance to existing treatments.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Antifungal agent 78 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its antifungal activity. The specific synthetic routes and reaction conditions are proprietary and not widely published. general methods for synthesizing similar compounds often involve the use of organic solvents, catalysts, and controlled reaction environments to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical synthesis using batch or continuous flow reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations would include the sourcing of raw materials, waste management, and adherence to regulatory standards for pharmaceutical production.
化学反应分析
Types of Reactions
Antifungal agent 78 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile used.
科学研究应用
Antifungal agent 78 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of antifungal activity and to develop new synthetic methods for antifungal agents.
Biology: Investigated for its effects on fungal cell biology, including its impact on cell wall synthesis and integrity.
Medicine: Explored as a potential treatment for fungal infections, particularly those caused by resistant strains.
Industry: Utilized in the development of antifungal coatings and materials to prevent fungal growth in various industrial applications.
作用机制
The mechanism of action of Antifungal agent 78 involves the inhibition of key enzymes involved in fungal cell wall synthesis. Specifically, it targets the enzyme glucan synthase, which is responsible for the production of beta-(1,3)-d-glucan, an essential component of the fungal cell wall . By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell wall, leading to osmotic instability and cell death.
相似化合物的比较
Similar Compounds
Micafungin: Another echinocandin antifungal agent that inhibits glucan synthase.
Anidulafungin: Similar to Micafungin, it also targets glucan synthase and disrupts fungal cell wall synthesis.
Caspofungin: Another echinocandin with a similar mechanism of action.
Uniqueness
Antifungal agent 78 is unique in its specific structural modifications that enhance its potency against Fusarium graminearum. Its EC50 value of 13.46 μM indicates a high level of activity, making it a promising candidate for further development and clinical use .
属性
分子式 |
C18H12F2N2O2 |
|---|---|
分子量 |
326.3 g/mol |
IUPAC 名称 |
2-(2,5-difluorophenyl)-4-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-1,3-oxazole |
InChI |
InChI=1S/C18H12F2N2O2/c19-12-6-7-14(20)13(8-12)17-22-16(10-23-17)18-21-15(9-24-18)11-4-2-1-3-5-11/h1-8,10,15H,9H2/t15-/m1/s1 |
InChI 键 |
ALNHRURERPZLOR-OAHLLOKOSA-N |
手性 SMILES |
C1[C@@H](N=C(O1)C2=COC(=N2)C3=C(C=CC(=C3)F)F)C4=CC=CC=C4 |
规范 SMILES |
C1C(N=C(O1)C2=COC(=N2)C3=C(C=CC(=C3)F)F)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


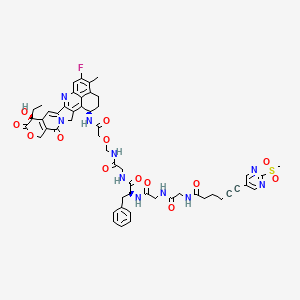

![[(2R,3S,4R,6R)-4-hydroxy-6-[(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9R,10S,11S,12R,13R,14E,16E)-10,12,17-trihydroxy-3-methoxy-7,9,11,13,15-pentamethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]pentan-2-yl]-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-2-methyloxan-3-yl] carbamate](/img/structure/B15137818.png)
amino]-4-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15137819.png)
![4-[4-[6-[[(2R)-2-[[(2S)-2-(4-cyanophenyl)propyl]amino]-2-phenylacetyl]amino]pyridin-3-yl]pyrazol-1-yl]-N-[2-[2-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]butanamide](/img/structure/B15137833.png)
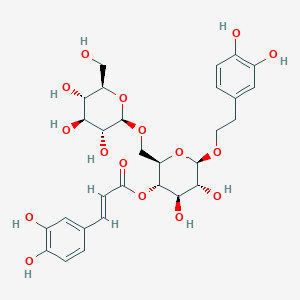

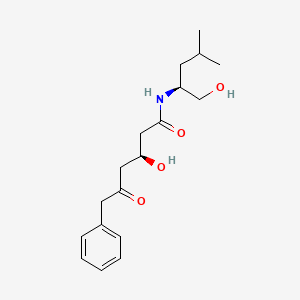
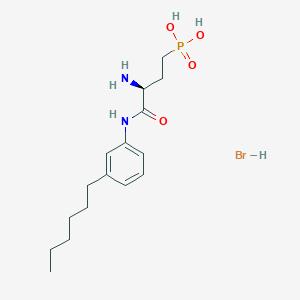
![2-(3,5-dimethyl-1,2,4-triazol-1-yl)-1-[(2R)-2-methyl-4-[4-[6-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-benzimidazol-2-yl]-2-(trifluoromethyl)-1,3-thiazol-5-yl]piperazin-1-yl]ethanone](/img/structure/B15137847.png)

